Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone
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Overview
Description
Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . This compound is of interest due to its unique structure, which combines an acridine moiety with a piperazine ring substituted with a hydroxyphenyl group.
Preparation Methods
The synthesis of acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid derivatives or the condensation of diphenylamine with carboxylic acids.
Substitution with Piperazine: The acridine core is then reacted with piperazine derivatives under appropriate conditions to introduce the piperazine ring.
Introduction of the Hydroxyphenyl Group: Finally, the hydroxyphenyl group is introduced through a substitution reaction, typically using a hydroxyphenyl halide or similar reagent.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The acridine moiety can be reduced to form dihydroacridine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone primarily involves DNA intercalation. By inserting itself between DNA base pairs, the compound can disrupt the normal function of DNA and interfere with processes such as replication and transcription . This can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the compound may interact with specific enzymes and proteins involved in DNA repair and other cellular processes .
Comparison with Similar Compounds
Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone can be compared with other acridine derivatives, such as:
Tacrine: An acridine-based drug used for the treatment of Alzheimer’s disease.
9-Aminoacridine: A compound studied for its potential anticancer properties.
Acridin-9(10H)-one: A compound used in the development of luminescent materials.
The uniqueness of this compound lies in its combination of an acridine moiety with a piperazine ring and a hydroxyphenyl group, which may confer unique biological and chemical properties .
Properties
CAS No. |
824409-50-9 |
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Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H21N3O2/c28-18-7-5-6-17(16-18)26-12-14-27(15-13-26)24(29)23-19-8-1-3-10-21(19)25-22-11-4-2-9-20(22)23/h1-11,16,28H,12-15H2 |
InChI Key |
WHLSIRWUOSYRKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
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